Product packaging for Selenodiglutathione(Cat. No.:CAS No. 33944-90-0)

Selenodiglutathione

Numéro de catalogue: B1680944
Numéro CAS: 33944-90-0
Poids moléculaire: 691.6 g/mol
Clé InChI: BOCWNWYDWDFXLM-JYBOHDQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Selenodiglutathione (GSSeSG, C20H32N6O12S2Se) is a central metabolite in the pathway of selenite reduction and selenocompound metabolism . It is a selenotrisulfide compound where a selenium atom is bridged by the sulfur atoms of two glutathione molecules . This compound is a stable, oxidized form and is recognized as a highly efficient substrate for mammalian thioredoxin reductase, playing a significant role in cellular redox processes . In biochemical and cancer research, this compound is a compound of major interest due to its potent and selective biological activities. Studies have demonstrated that it is a powerful inhibitor of neoplastic cell growth and can induce apoptosis (programmed cell death) . Its mechanism of action is distinct from common oxidants like hydrogen peroxide and involves the induction of the p53 protein pathway, suggesting it triggers a DNA damage-recognition response . This makes it a valuable tool for investigating selenium-mediated chemoprevention and cytotoxic mechanisms . Beyond its role in cell death and cancer studies, GSSeSG also functions as an efficient catalyst for the oxidative folding of proteins and exhibits excellent radical scavenging properties, positioning it as a potential detoxifier of intracellular xenobiotics . Recent research also points to its stress-reducing and antibacterial properties . It is important for researchers to note that this compound can exhibit biphasic, concentration-dependent effects, stimulating cell growth at lower concentrations while inhibiting proliferation at higher concentrations . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N6O12S2Se B1680944 Selenodiglutathione CAS No. 33944-90-0

Propriétés

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZZQVPWMCGSB-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS[Se]SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315520
Record name Selenodiglutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33944-90-0
Record name Selenodiglutathione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33944-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selenodiglutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033944900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenodiglutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Transformations of Selenodiglutathione

Formation Pathways from Inorganic Selenium Precursors

The primary inorganic forms of selenium, such as selenite (B80905), undergo a series of transformations to become biologically active. Selenodiglutathione is a crucial product of these initial reduction steps.

Glutathione-Mediated Reduction of Selenite

The formation of this compound (GSSeSG) from inorganic selenite (SeO₃²⁻) is largely driven by the ubiquitous tripeptide glutathione (B108866) (GSH). Selenite reacts with glutathione in a multi-step reduction process, often referred to as a Painter-type reaction researchgate.netnih.govresearchgate.netoup.comrsc.orgresearchgate.net. This reaction involves the reduction of selenite (Se⁴⁺) to an intermediate state, followed by its conjugation with two molecules of glutathione to form GSSeSG researchgate.netnih.govresearchgate.netoup.comrsc.orgresearchgate.netmdpi.comasm.orgfrontierspartnerships.org. Research indicates that the interaction of selenite with intracellular glutathione is essential for its inhibitory effects on cell proliferation, underscoring the significance of GSSeSG formation in cellular responses to selenium nih.govoup.com.

The stoichiometry of this reaction suggests that one molecule of this compound can lead to the production of reactive oxygen species such as superoxide (B77818) anion, which is then converted to hydrogen peroxide by superoxide dismutases oup.com.

Enzymatic Contributions to this compound Synthesis

While the glutathione-mediated reduction of selenite can occur spontaneously, enzymatic systems significantly contribute to the efficiency and regulation of this compound synthesis and its subsequent metabolism. The thioredoxin system, involving thioredoxin reductase (TrxR) and thioredoxin (Trx), along with the glutathione peroxidase (GPx) system, which includes GPx and GSH, are involved in the reduction of selenite to this compound . Furthermore, enzymes like glutathione reductase (GR) play a role in the further reduction of this compound researchgate.net. Studies have shown that the rate of selenium reduction is significantly higher in the presence of glutathione reductase compared to glutathione alone, despite the cellular abundance of glutathione .

Downstream Metabolic Fates of this compound

Once formed, this compound serves as a central intermediate, undergoing further transformations that dictate the ultimate fate of selenium within the organism, including its incorporation into proteins or its excretion.

Reduction to Glutathioselenol and Hydrogen Selenide (B1212193)

This compound (GSSeSG) is further reduced to glutathioselenol (GSSeH) researchgate.netrsc.orgmdpi.comfrontierspartnerships.org. This reduction can be catalyzed by enzymes such as glutathione reductase and glutaredoxin researchgate.net. Glutathioselenol is an unstable intermediate that can either decompose to elemental selenium (Se⁰) and glutathione, or be further reduced to hydrogen selenide (H₂Se) through both enzymatic and non-enzymatic pathways rsc.orgmdpi.com. Hydrogen selenide (H₂Se) is a crucial central gateway metabolite for both the utilization and excretion of selenium in mammals mdpi.com.

Methylation to Methylselenol and Other Organoselenium Species

Hydrogen selenide, derived from the reduction of this compound, can undergo methylation as a major pathway for selenium metabolism and excretion in various organisms, including microbes, plants, and animals mdpi.com. This process leads to the formation of methylated selenium species, such as methylselenol (CH₃SeH) mdpi.com. Methylselenol is considered a critical metabolite, particularly in the context of certain biological effects of selenium .

Integration into Selenoprotein Synthesis Pathways

Hydrogen selenide (H₂Se) stands as a critical precursor for the biosynthesis of selenoproteins researchgate.netmdpi.comfrontierspartnerships.org. For incorporation into selenoproteins, H₂Se is activated to selenophosphate (SePO₃³⁻) mdpi.com. This activation is catalyzed by selenophosphate synthetase (SPS) mdpi.com. Selenophosphate then serves as the direct selenium donor for the synthesis of selenocysteine (B57510) (SeCys), the 21st proteinogenic amino acid, which is subsequently incorporated into selenoproteins at specific UGA codons researchgate.netmdpi.comfrontierspartnerships.org. This pathway highlights the essential role of this compound and its metabolic products in maintaining cellular function and antioxidant defense .

Enzymatic and Non-Enzymatic Interactions in this compound Metabolism

Role of Thioredoxin Systems in this compound Reduction

The thioredoxin (Trx) system plays a significant role in the reduction of this compound. This system, composed of thioredoxin proteins (Trx), thioredoxin reductase (TR), and NADPH, efficiently reduces this compound to selenide . The interaction of this compound with the thioredoxin system can lead to a substantial, non-stoichiometric oxidation of NADPH. This occurs due to the redox cycling of the generated selenide with oxygen, which can, in turn, result in the production of reactive oxygen species (ROS) . This compound has been identified as a highly efficient oxidant of reduced thioredoxin . The thioredoxin system is fundamental in maintaining the intracellular redox balance, and its involvement in this compound metabolism underscores its broader role in cellular defense and signaling .

Role of Glutaredoxin Systems in this compound Reduction

Similar to the thioredoxin system, the glutaredoxin (Grx) system is also highly effective in reducing this compound to selenide . The glutaredoxin system, comprising glutaredoxin proteins, glutathione (GSH), glutathione reductase (GR), and NADPH, contributes to the metabolism of various selenium compounds . Both human Grx1 and Grx2 have been shown to reduce this compound in a non-stoichiometric manner. This reduction, coupled with redox cycling with oxygen, leads to the generation of reactive oxygen species (ROS) . The involvement of glutaredoxins in selenium metabolism highlights a novel pathway and suggests a potential mechanism through which selenium compounds can exert cytotoxicity .

Involvement of Glutathione Reductase

Glutathione reductase (GSR) participates in the reduction of this compound (GS-Se-SG), converting it into glutathioselenol (GS-SeH) and reduced glutathione (GSH) . While this reaction occurs, the presence of glutathione reductase has been noted to result in a very slow, continued oxidation of NADPH when reacting with this compound. Furthermore, it does not significantly influence the oxygen-dependent non-stoichiometric oxidation of NADPH observed with this compound and thioredoxin reductase . Beyond its direct role, a glutathione reductase-like metalloid reductase (GRLMR) has been identified, which efficiently reduces this compound to zerovalent selenium nanoparticles (SeNPs) and can further reduce selenium to its Se(2-) oxidative state . This enzyme demonstrates a significantly greater rate of selenium reduction compared to glutathione alone .

Spontaneous Reactions with Intracellular Thiols

This compound is also involved in crucial non-enzymatic interactions, particularly with intracellular thiols. Selenite readily reacts spontaneously with intracellular thiols, including glutathione, to form this compound and subsequently selenide . This spontaneous reaction between glutathione and selenite yields several selenium-containing compounds, such as this compound, glutathioselenol, hydrogen selenide, and elemental selenium, alongside the concomitant generation of reactive oxygen species . A notable finding is the ability of this compound to efficiently glutathionylate free protein thiols . This protein glutathionylation may contribute to the observed differences in the cytotoxic effects of various selenium compounds . The presence of thiols in the extracellular environment can significantly enhance the toxicity of selenite, largely due to the increased extracellular formation of hydrogen selenide .

Data Table: Key Interactions and Outcomes in this compound Metabolism

Interaction PartnerNature of InteractionOutcome/Effect on this compoundNotes/EfficiencyReference
Reduced Glutathione (GSH)Non-enzymatic reactionFormation of GS-Se-SG from selenitePrimary entry point for Se metabolism
Thioredoxin System (Trx/TR/NADPH)Enzymatic reductionReduction of GS-Se-SG to selenide (HSe⁻)Efficient; leads to non-stoichiometric NADPH oxidation and ROS production
Glutaredoxin System (Grx/GSH/GR/NADPH)Enzymatic reductionReduction of GS-Se-SG to selenide (HSe⁻)Efficient; leads to non-stoichiometric ROS generation via redox cycling
Glutathione Reductase (GSR)Enzymatic reductionReduction of GS-Se-SG to glutathioselenol (GS-SeH) and GSHVery slow continued NADPH oxidation; GRLMR shows significantly greater reduction rate than GSH alone
Intracellular Thiols (e.g., GSH)Spontaneous reactionFormation of GS-Se-SG and selenide from selenite; glutathionylation of proteinsContributes to selenite toxicity via HSe⁻ formation; protein glutathionylation observed
S-adenosylmethionine (SAM) with SelenideSpontaneous reactionFormation of methylselenol (CH₃SeH)Methylselenol is a superior substrate for Trx/Grx systems, increasing reaction velocities threefold

Cellular Transport and Distribution of Selenodiglutathione

Mechanisms of Selenodiglutathione Cellular Uptake

The cellular uptake of this compound is not a simple diffusion process but involves sophisticated mechanisms influenced by the extracellular environment and specific transporter systems.

This compound (SDG) uptake by cells is intricately linked to thiol-assisted mechanisms, although the direct incorporation of SDG itself can be decreased in the presence of thiols such as reduced glutathione (B108866) (GSH), cysteine, or their oxidized forms (glutathione disulfide, GSSG, and cystine). Conversely, the uptake of selenous acid (H₂SeO₃) is enhanced by the addition of GSH or cysteine. A proposed mechanism for selenium import in the form of SDG involves its initial processing at the cell surface. Here, gamma-glutamyl transpeptidase (GGT) acts upon SDG, leading to the formation of selenodicysteine (B1681615) (CSSeSC). This selenodicysteine is then thought to be imported into the cell via the xCT component of the cystine/glutamate antiporter system (system xc⁻). Research indicates that siRNA targeting xCT significantly reduces SDG incorporation, underscoring the importance of this transporter. The xCT system is known to be upregulated in response to oxidative stress, which can be a consequence of selenium metabolism. Furthermore, extracellular reduction, often mediated by plasma thiols, facilitates the uptake of selenite (B80905). The cytotoxicity of GSSeSG is comparable to that of selenite, suggesting an efficient reduction to selenide (B1212193) and subsequent intracellular uptake. Selenide, a highly reactive form of selenium, can spontaneously react with thiols to form this compound. Both the mammalian thioredoxin and glutaredoxin systems are capable of efficiently reducing selenite and this compound to selenide.

The extracellular redox environment is a critical factor influencing the uptake and cytotoxicity of selenium compounds, including this compound. A reducing extracellular environment specifically facilitates selenite uptake. The presence of extracellular thiols, such as glutathione (GSH) or N-acetylcysteine (NAC), can increase the cytotoxicity of selenite, suggesting that the extracellular environment plays a significant role in controlling its uptake. Experimental data show that inhibiting cystine uptake with methylselenocysteine (B1596266) (MSG) can prevent selenite and GS-Se-SG-induced cytotoxicity. However, this inhibitory effect can be reversed by combining MSG with a reductant like Tris(2-carboxyethyl)phosphine (TCEP), further highlighting the necessity of extracellular reduction for efficient uptake of these selenium species.

Role of Thiol-Assisted Transport Systems

Intracellular Accumulation and Distribution Dynamics

This compound (SDG) significantly increases the intracellular accumulation of selenium. SDG is recognized as an initial metabolite formed from selenite. In biological systems, including plants and animals, naturally occurring selenium compounds such as selenite and this compound are metabolized to selenide. Selenide is a pivotal metabolite, generated from inorganic selenite via this compound through reduction by thiols and NADPH-dependent reductases. Once formed, selenide can be channeled into metabolic pathways that lead to the biosynthesis of selenoproteins, which are essential for various cellular functions. Studies on the intracellular localization of selenium nanoparticles, which can lead to the generation of this compound, have revealed their interaction with mitochondria and their presence within lysosome-related organelles. Furthermore, this compound has been observed to glutathionylate free protein thiols, a process that may contribute to the diverse mechanisms of cell death induced by selenium. In yeast models, the vacuolar ATP-binding cassette (ABC) transporter Ycf1p is responsible for transporting this compound. Within the vacuole, SDG is converted into GSSG and selenide. The selenide can then diffuse back into the cytosol, while GSSG is retained in the vacuole, leading to a depletion of the cytosolic glutathione pool. This mechanism illustrates how the vacuolar internalization of selenium compounds can alter the intracellular redox state.

Mechanisms of this compound Efflux from Cells

Glutathione (GSH) plays a significant role in the efflux of low-molecular-weight selenium compounds from cells, primarily through the formation of this compound. This GSH-dependent efflux of excess selenium is considered vital for its distribution to various tissues and organs via the bloodstream, as well as for detoxification and maintaining selenium homeostasis within the body. The conjugation of electrophilic molecules with GSH is a well-established detoxification reaction, with the resulting glutathione conjugates often being transported out of cells by multidrug-resistant proteins (MRPs).

Evidence suggests the involvement of ATP-dependent multidrug resistance proteins (MRPs) in the active transport of this compound out of cells. Selenite has been shown to inhibit the efflux of a fluorescent bimane-GS conjugate that is mediated by these ATP-dependent proteins, thereby implying the existence of an active transporter for this compound. Multidrug resistance proteins, such as MRP2 (ABCC2) and MRP4 (ABCC4), are members of the ATP-binding cassette (ABC) transporter family. These proteins function as ATP-driven efflux pumps for a wide range of substrates, including various glutathione conjugates. In the yeast Saccharomyces cerevisiae, the vacuolar ATP-binding cassette transporter Ycf1p has been identified as a transporter for this compound (GSSeSG). This transport activity is ATP-dependent and contributes to the detoxification of selenium. However, the transport of this compound by Ycf1p can paradoxically lead to a decrease in the cytoplasmic pool of reduced GSH, which in turn increases the cell's vulnerability to selenite-induced oxidative stress.

Biological Functions and Mechanisms of Action of Selenodiglutathione

Modulation of Cellular Redox Homeostasis

Selenodiglutathione plays a significant role in altering the delicate balance of cellular redox homeostasis. It achieves this through direct interactions with major antioxidant systems, impacting the glutathione (B108866) redox state and promoting the generation of reactive oxygen species (ROS).

This compound serves as a substrate for the two primary cellular disulfide-reducing systems: the thioredoxin (Trx) and glutaredoxin (Grx) systems. Both systems can metabolize this compound, reducing it to the highly reactive intermediate, selenide (B1212193) (HSe⁻). This metabolic processing is crucial for both the biological effects and the toxicity of selenium compounds.

Research indicates that the mammalian thioredoxin and glutaredoxin systems efficiently reduce this compound to selenide. Studies comparing the two systems have shown that the reduction of this compound by the thioredoxin system is more efficient than by the glutaredoxin system. Specifically, this compound is a highly effective oxidant of reduced thioredoxin and acts as a substrate for mammalian thioredoxin reductase (TrxR). Conversely, it is not a substrate for the thioredoxin reductase found in E. coli.

The glutaredoxin system also plays a definitive role in this compound metabolism. This compound, along with other selenium compounds like selenite (B80905) and selenocystine, has been identified as a substrate for human glutaredoxin 1 (Grx1). This interaction highlights a novel pathway for selenium metabolism, distinct from its well-established interactions with the thioredoxin system. The reduction of this compound by these systems involves non-stoichiometric oxidation of NADPH, particularly in the presence of oxygen, due to the redox cycling of the selenide product.

Table 1: Interaction of this compound with Cellular Redox Systems
SystemInteractionKey FindingReference
Thioredoxin (Trx) SystemActs as a substrate for mammalian Thioredoxin Reductase (TrxR) and an efficient oxidant of reduced Thioredoxin (Trx).Reduction by the Trx system is considered more efficient compared to the Grx system.
Glutaredoxin (Grx) SystemActs as a substrate for human Glutaredoxin 1 (Grx1).Represents a significant pathway for selenium metabolism.

The formation and subsequent reactions of this compound directly influence the cellular glutathione pool, a critical determinant of the intracellular redox environment. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular health and oxidative stress. The synthesis of this compound from selenite consumes two molecules of GSH, producing one molecule of GSSG in the process.

Furthermore, the unstable this compound can react with additional GSH molecules, leading to the formation of more GSSG and elemental selenium. This consumption of GSH and concurrent generation of GSSG leads to a decrease in the GSH/GSSG ratio. In yeast, the transport of this compound into the vacuole has been shown to deplete the cytoplasmic pool of reduced GSH, thereby increasing the cell's susceptibility to oxidative stress. This alteration of the glutathione redox state is a fundamental aspect of how this compound exerts its biological effects.

A primary mechanism behind the potent biological activity and cytotoxicity of this compound is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). The metabolic reduction of this compound by the thioredoxin and glutaredoxin systems produces selenide, which can then undergo redox cycling in the presence of oxygen and thiols. This futile cycling results in the non-stoichiometric production of ROS, particularly superoxide (B77818) anions (O₂⁻).

The generation of ROS and the resulting oxidative stress are considered crucial for the cytotoxic effects of this compound in cancer cells. Studies have demonstrated that treatment of cells with this compound leads to an increase in markers of oxidative DNA damage, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The toxic effects of this compound are associated with this ROS generation, mitochondrial dysfunction, and subsequent cellular damage. The process begins with the reaction of this compound with GSH, which generates superoxide radicals, initiating a state of oxidative stress.

Impact on Glutathione Redox State (GSH/GSSG Ratio)

Impact on Cellular Signaling and Regulatory Pathways

The redox modulation initiated by this compound translates into significant effects on downstream cellular processes, including the induction of DNA damage and the post-translational modification of proteins.

This compound has been shown to be a potent inducer of DNA damage. Its cytotoxic effects are often preceded by the appearance of base oxidation and fragmentation of genomic DNA. In purified DNA, this compound, when combined with thiols like GSH, directly causes DNA strand breaks. This DNA-damaging effect is thought to be mediated by ROS, as it can be inhibited by scavengers of hydrogen peroxide and hydroxyl radicals.

Cellular studies support these findings, showing that this compound treatment increases levels of 8-oxodG, a hallmark of oxidative DNA damage. Furthermore, it can trigger the DNA damage-recognition pathway, as evidenced by the induction of p53 protein levels in cells with wild-type p53. The DNA damage manifests as the formation of both high-molecular-weight (560 kb) and smaller (50 kb) DNA fragments, the latter being characteristic of apoptosis. This induction of DNA damage appears to be a critical regulatory step in the cellular response to this compound, ultimately leading to cell death.

Table 2: DNA Damage Induced by this compound
Type of DamageObservationMechanism/MediatorReference
Strand BreaksCauses single and double-strand breaks in purified and genomic DNA.Requires presence of thiols (e.g., GSH); mediated by ROS.
Oxidative DamageIncreases cellular levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).Oxidative stress induced by GS-Se-SG.
DNA FragmentationInduces formation of 560 kb and 50 kb DNA fragments.Characteristic of apoptotic processes.
Signaling Pathway ActivationInduces p53 protein levels.Activation of the DNA damage-recognition pathway.

This compound can directly interact with and modify protein function through the oxidation of critical cysteine thiol groups. One of the key mechanisms identified is its ability to induce protein S-glutathionylation, which is the reversible formation of a mixed disulfide between a protein cysteine residue and glutathione.

Research has demonstrated that this compound efficiently glutathionylates free protein thiols in cells. This modification can alter protein structure and function, thereby regulating cellular signaling pathways. For example, redox-active selenocompounds, including this compound, have been shown to cause a redox modification of protein kinase C (PKC), an important signaling enzyme. This modification of protein thiols can lead to the formation of other adducts, such as selenotrisulfides (Protein-S-Se-S-R) or selenenylsulfides (Protein-S-Se-R). The ability of this compound to directly induce post-translational modifications like S-glutathionylation represents a distinct mechanism of action that may explain some of the early differences in cellular responses compared to other selenium compounds like selenite.

Influence on Gene Expression Profiles

While direct, comprehensive studies on the global gene expression profiles solely dictated by this compound are not extensively detailed in the provided results, the broader context of selenium metabolism offers insights. Selenium compounds, including metabolites like this compound, are known to influence the expression of genes involved in critical cellular processes.

For instance, selenium supplementation can modulate the expression of selenoproteins, which have diverse functions, including antioxidant defense and redox signaling. The metabolism of selenite to this compound and subsequently to other active forms like hydrogen selenide is a crucial step for the synthesis of selenoproteins. The expression of these proteins is vital for maintaining cellular homeostasis. Furthermore, studies on related selenium compounds and cellular responses to glutathione suggest that pathways related to cell cycle, proliferation, and stress responses are transcriptionally regulated. For example, nitric oxide donors, which can interact with glutathione, have been shown to regulate transcripts associated with the cell cycle and proliferation.

Alteration of Specific Transcription Factor Activities

This compound has been shown to directly impact the activity of specific transcription factors, notably the activator protein-1 (AP-1).

Inhibition of AP-1 DNA-binding: this compound efficiently inhibits the DNA-binding activity of AP-1. This inhibition is a key mechanism through which selenium compounds can suppress cell growth. Research has demonstrated that a concentration of 0.75 microM of this compound can lead to a 50% inhibition of AP-1 DNA-binding in nuclear extracts from human 3B6 lymphocytes. This effect is significantly more potent than that of its precursor, selenite, which requires a concentration of 7.5 microM to achieve the same level of inhibition. The inactivation of AP-1 by this compound provides a direct link between this selenium metabolite and the regulation of gene expression controlled by AP-1, which is often involved in cell proliferation and survival.

Modulation of p53: While direct modulation of p53 by this compound is noted, the specifics often overlap with the broader effects of selenite. This compound, as the initial metabolite of selenite, can induce p53 protein levels in cells with wild-type p53, such as the A2780 ovarian cell line. This induction suggests an activation of the DNA damage-recognition pathway. However, evidence also indicates that this compound can induce apoptosis independently of the p53 response pathway, as observed in mouse erythroleukaemia (MEL) cells which have mutated p53.

Cellular Fate and Viability Regulation

This compound plays a crucial role in determining the fate of cells, primarily through the induction of programmed cell death (apoptosis) and the inhibition of cellular growth and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is a key mechanism behind its anticancer effects. The process is characterized by morphological changes and DNA fragmentation.

The induction of apoptosis by this compound can occur through both p53-dependent and p53-independent pathways.

p53-Dependent Pathway: In cells containing wild-type p53, such as the A2780 ovarian cancer cell line, this compound treatment leads to an increase in p53 protein levels. This suggests that this compound can activate the p53-mediated apoptotic pathway, likely as a response to cellular stress or DNA damage induced by the compound. The tumor suppressor protein p53 is a critical regulator of apoptosis, and its activation can trigger a cascade of events leading to cell death.

p53-Independent Pathway: Importantly, this compound can also induce apoptosis in cells that lack functional p53. Studies on mouse erythroleukaemia (MEL) cells, which are known to have p53 mutations, have shown that this compound still effectively triggers apoptosis. This indicates the existence of an alternative, p53-independent mechanism for apoptosis induction. This finding is significant as many cancers harbor p53 mutations and are resistant to conventional therapies that rely on a functional p53 pathway.

The cytotoxic effects of this compound are closely linked to its ability to induce apoptosis and the rate at which selenium is taken up by the cells.

Selenium Uptake: this compound has been shown to be more cytotoxic than its precursor, selenite, and this enhanced toxicity is attributed to a faster and greater rate of cellular selenium uptake. The mechanisms for the cellular import of this compound are being elucidated, with evidence pointing towards a novel mechanism involving processing by gamma-glutamyl transpeptidase (GGT) at the cell surface, leading to the formation of selenodicysteine (B1681615), which is then likely imported via the xCT cystine/glutamate antiporter. The presence of S-adenosylmethionine (SAM) has also been shown to increase the cytotoxicity of this compound, a phenomenon not explained by altered selenium uptake but rather by the spontaneous formation of the highly cytotoxic methylselenol.

p53-Dependent and Independent Apoptotic Pathways

Inhibition of Cell Growth and Proliferation

This compound is a more potent inhibitor of cell growth in vitro compared to selenite itself. This inhibitory effect has been observed in various cell lines, including mouse erythroleukaemia (MEL) cells and the A2780 ovarian cell line. The inhibition of cell growth is a key aspect of the chemopreventive effects of selenium. The overproduction of this compound from higher concentrations of selenite is directly linked to the inhibition of cell growth and the induction of apoptosis.

Table 1: Research Findings on the Biological Effects of this compound

Biological Effect Cell Line(s) Key Findings References
Alteration of Transcription Factor Activity Human 3B6 lymphocytesThis compound inhibits AP-1 DNA-binding more effectively than selenite.
A2780 ovarian cancer cells (wild-type p53)Induces p53 protein levels, suggesting activation of the DNA damage-recognition pathway.
Induction of Apoptosis Mouse erythroleukaemia (MEL) cells (mutated p53)Induces apoptosis, indicating a p53-independent pathway.
Human promyelocytic leukemia HL-60 cellsApoptosis induction correlates with cytotoxicity.
HeLa cellsLeads to apoptosis-like cell death.
Correlation with Cytotoxicity and Selenium Uptake Human promyelocytic leukemia HL-60 cellsHigher cytotoxicity than selenite due to faster and greater selenium uptake.
H157 cellsPresence of S-adenosylmethionine (SAM) increases cytotoxicity.
Inhibition of Cell Growth Mouse erythroleukaemia (MEL) cells, A2780 ovarian cancer cellsMore powerful inhibitor of cell growth than selenite.
Mouse mammary cell line C57Significantly more cytotoxic than selenite, causing a rapid decrease in cloning efficiency.

Distinct Cell Death Mechanisms Compared to Other Selenium Species

The cellular response to selenium is highly dependent on its chemical form, with different selenium compounds inducing distinct cell death pathways. This compound (GS-Se-SG) primarily triggers apoptosis, a programmed and controlled form of cell death, which sets it apart from other selenium species like sodium selenite that can induce different forms of cell death, such as necroptosis.

Apoptosis is a natural and orderly process of cell self-destruction, characterized by specific morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by other cells without inducing an inflammatory response. In contrast, necrosis is a form of cell death resulting from injury, where cells swell and burst, releasing their contents and triggering inflammation. Necroptosis is a programmed form of necrosis that shares features of both apoptosis and necrosis.

Research has shown that while both this compound and sodium selenite can be toxic to cancer cells, their mechanisms of inducing cell death differ significantly. In HeLa cells, for instance, this compound has been observed to induce an apoptosis-like cell death, while sodium selenite leads to a necroptosis-like cell death. This distinction is crucial as the type of cell death can have different implications for therapeutic outcomes.

The induction of apoptosis by this compound is a key aspect of its potential as an anti-cancer agent. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Some studies suggest that this compound may increase the expression of Fas ligand, a protein that can initiate the extrinsic pathway of apoptosis.

The ability of this compound to induce apoptosis is also linked to its interaction with glutathione and the generation of reactive oxygen species (ROS). The formation of this compound is an initial step in the metabolism of selenite, and its subsequent reactions can lead to the production of ROS, which can act as signaling molecules to trigger apoptosis. However, the mechanism of cell death induced by this compound appears to be distinct from that caused by direct exposure to hydrogen peroxide, another ROS.

The table below summarizes the distinct cell death mechanisms induced by this compound compared to other selenium compounds based on research findings.

Selenium CompoundPrimary Cell Death MechanismKey Research FindingsCell Line(s) Studied
This compound Apoptosis-like cell deathInduces apoptosis-like morphology and molecular changes. May involve the Fas ligand pathway. HeLa , HL-60
Sodium Selenite Necroptosis-like cell deathInduces morphological and molecular markers of necroptosis. Can also induce apoptosis in other cell lines. HeLa , Human glioma cells
Seleno-DL-cystine Apoptosis-like and Paraptosis-like cell deathInduces two distinct types of cell death, one resembling apoptosis and the other a form of programmed cell death characterized by vacuolization. HeLa
Selenomethionine (B1662878) ApoptosisInduces apoptosis, potentially without the generation of reactive oxygen species. Plasmodium falciparum

It is important to note that the specific cell death pathway activated by a particular selenium compound can also be dependent on the cell line being investigated. Nevertheless, the consistent observation of apoptosis induction by this compound across different studies highlights a key feature of its biological activity.

Research Methodologies for Studying Selenodiglutathione

Synthesis and Purification of Selenodiglutathione for Research Applications

To conduct detailed studies, researchers require pure samples of this compound. This is achieved through controlled synthesis followed by rigorous purification protocols.

The primary method for the in vitro synthesis of this compound involves the direct reaction of glutathione (B108866) (GSH) with selenite (B80905), typically in the form of sodium selenite, in an aqueous solution. This reaction is considered the initial step in the enzyme-free interaction between these two compounds. Selenite acts as a catalyst for the oxidation of the sulfhydryl group in glutathione, leading to the formation of this compound and diglutathione (GSSG).

The reaction can be represented as: 4GSH + SeO₃²⁻ + 2H⁺ → GS-Se-SG + GSSG + 3H₂O

This synthesis approach has been successfully used to produce a mixture containing this compound along with other selenotrisulfides, such as selenodicysteine (B1681615) and selenocysteine (B57510) glutathione, when L-cysteine is also present in the reaction mixture. The formation of this compound in these reactions is often transient, as it can further react with excess glutathione to form elemental selenium.

Following synthesis, or for isolation from biological matrices, chromatographic techniques are essential for purifying this compound. Due to the complexity of the mixtures in which it is found, multi-dimensional liquid chromatography is often employed.

Commonly used techniques include:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is often used as an initial purification step to separate low-molecular-weight compounds like this compound from larger proteins and other macromolecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While effective for many compounds, RP-HPLC can be challenging for hydrophilic molecules like this compound, which may elute in the void volume along with other matrix components.

Porous Graphitic Carbon (PGC) HPLC: Separation on a porous graphitic carbon column has been shown to be an effective second dimension in a two-dimensional liquid chromatography setup for the separation and preconcentration of this compound.

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates molecules based on their net charge and is another viable technique for the purification of charged species like this compound.

These multi-step purification protocols are crucial for removing co-eluting salts and other easily ionizable species that can interfere with subsequent analysis by mass spectrometry.

Table 1: Chromatographic Techniques for this compound Purification

Technique Principle of Separation Application in GS-Se-SG Research Reference
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic volume (size). Initial fractionation to separate low-molecular-weight Se-compounds from macromolecules. ,
Porous Graphitic Carbon (PGC) HPLC Separation based on the polarizability of analytes and interactions with the flat graphite (B72142) surface. Used as a second-dimension separation and preconcentration step following SEC.
Ion-Exchange HPLC (IEX-HPLC) Separates molecules based on their net surface charge. Purification of charged selenotrisulfides from reaction mixtures or biological extracts.

In Vitro Synthesis Approaches

Analytical Techniques for Identification and Quantification

Accurate identification and quantification of this compound are accomplished by coupling high-performance liquid chromatography with advanced mass spectrometry techniques. This combination, known as LC-MS, leverages the separation power of LC with the mass analysis capabilities of MS.

LC-MS is a cornerstone technique for analyzing complex biological samples to identify and quantify specific compounds. In the study of selenium metabolism, LC-MS has been used to identify this compound in various matrices, including epithelial cell homogenates and yeast extracts. The liquid chromatography component separates the target analyte from a complex mixture before it enters the mass spectrometer, which helps to reduce ion suppression and allows for clearer identification.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing large, non-volatile molecules like this compound. ESI-MS has been instrumental in identifying GS-Se-SG as a transient intermediate formed during the reaction of glutathione and sodium selenite.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this technique, the this compound ion is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, collision-induced dissociation (CID) of the parent ion confirms the presence of selenium through the characteristic isotopic pattern and yields fragments that correspond to the glutathione substructures. The identities of synthesized Cys-Se-SG and GS-Se-SG have been verified using LC-ESI-MS.

Inductively coupled plasma mass spectrometry (ICP-MS) is an elemental analysis technique known for its high sensitivity and ability to detect metals and non-metals at very low concentrations. It is particularly powerful for selenium speciation because it can detect specific selenium isotopes.

In the context of this compound research, HPLC is often coupled with ICP-MS (HPLC-ICP-MS). The eluent from the HPLC column is introduced into the ICP-MS, which specifically monitors for the presence of selenium. This allows researchers to identify which chromatographic fractions contain selenium-containing compounds. These identified fractions can then be collected and further analyzed by ESI-MS/MS for definitive molecular identification. This hyphenated approach combines the separation of different selenium species with element-specific detection, making it a powerful tool for identifying unknown selenium biomolecules in complex biological samples.

Table 2: Mass Spectrometry Data for this compound Identification

Ionization Technique Analyte Ion Observed Mass-to-Charge Ratio (m/z) Notes Reference
Nanoelectrospray MS [M + H]⁺ (using ⁸⁰Se) 693.1 Observed in a selenium-containing fraction from a yeast extract.
ESI-MS [GS-Se-SG - H]⁻ 691 Deprotonated anion observed during in vitro reaction of GSH and selenite.
ESI-MS/MS Parent ions (e.g., 691 u, 693 u) N/A (fragmentation analysis) Collision-induced dissociation (CID) confirms the presence of Se and the GS-Se-SG structure. ,
Electrospray Ionization Mass Spectrometry (ESI-MS and MS/MS)

Spectroscopic Methods for Kinetic and Mechanistic Studies

Spectroscopic techniques are indispensable tools for elucidating the kinetics and mechanisms of reactions involving this compound. Dynamic UV-visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently used to monitor the formation and decomposition of this compound in real-time.

Studies have shown that the reaction between glutathione (GSH) and selenite (SeO₃²⁻) to form this compound (GS-Se-SG) can be tracked by observing changes in the UV spectrum. this compound exhibits a characteristic absorbance band at approximately 260 nm. The rate of its formation and subsequent decay can be monitored by measuring the absorbance at this wavelength over time, providing valuable kinetic data. For instance, in a neutral solution (pH 6.63), the absorbance at 260 nm decreases rapidly within the first minute of the reaction, indicating the transient nature of this compound under these conditions.

The stability of this compound is highly dependent on the pH of the solution. It is relatively stable in acidic conditions but decomposes in neutral and alkaline environments to elemental selenium (Se(0)) and glutathione disulfide (GSSG). This decomposition can also be followed spectroscopically, as the formation of elemental selenium leads to a visible increase in sample turbidity, which can be detected at wavelengths where this compound does not absorb, such as 400 nm.

Hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS), have been instrumental in systematically studying the reaction mechanisms. These methods have confirmed that the reaction between GSH and selenite follows second-order kinetics with a high rate constant, and have identified this compound as a crucial intermediate. Furthermore, X-ray Absorption Near Edge Structure (XANES) spectroscopy has been employed to characterize the local environment and oxidation state of selenium within biological complexes, confirming the presence of a this compound-like structure (R-S-Se(II)-S-R).

Table 1: Spectroscopic Data for this compound Analysis

Spectroscopic Technique Observation Significance Reference
UV-Vis Spectroscopy Absorbance peak around 260 nm Characteristic of this compound, used for kinetic studies
UV-Vis Spectroscopy Increased turbidity at 400 nm Indicates formation of elemental selenium from this compound decomposition
XANES Spectroscopy Confirms R-S-Se(II)-S-R bond Determines the local chemical environment and oxidation state of selenium
HPLC-ESI-MS Identification of GS-Se-SG Confirms the formation of this compound in reaction mixtures

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are crucial for understanding the biological effects of this compound. These assays have revealed that this compound can induce distinct cellular responses compared to other selenium compounds. For instance, studies have shown that while both selenite and this compound can be toxic to cancer cells, they may induce different forms of cell death. One study provided evidence that selenite treatment leads to necroptosis-like cell death, whereas this compound induces apoptosis-like cell death in MCF-7 breast cancer cells.

The biological activity of this compound is often linked to its ability to interact with cellular thiols and modulate the cellular redox environment. It has been shown to efficiently glutathionylate free protein thiols, a process that can trigger downstream signaling events leading to apoptosis. The overproduction of this compound from higher concentrations of selenite has been linked to the inhibition of cell growth and the induction of apoptosis.

Furthermore, research has indicated that this compound can inhibit AP-1 DNA-binding activity, a transcription factor involved in cell growth and proliferation. The biological effects of this compound are also being explored in the context of the immune system and its potential role in modulating extracellular redox states.

Table 2: Biological Activities of this compound in Cell-Based Assays

Cell-Based Assay Biological Effect Cellular Mechanism Reference
Cytotoxicity Assay (MCF-7 cells) Induction of apoptosis-like cell death Glutathionylation of protein thiols
Cell Growth Inhibition Assay Inhibition of cell growth Overproduction from high selenite concentrations
DNA-Binding Activity Assay Inhibition of AP-1 DNA binding Modulation of transcription factor activity

Computational Modeling and Simulation Studies

Computational methods are increasingly being used to complement experimental studies of this compound, providing insights into its reactivity and interactions at the molecular level.

Computational modeling, including methods like Density Functional Theory (DFT), is employed to characterize the geometry and electronic structure of this compound and its reaction intermediates. These in silico studies help to elucidate reaction mechanisms that are difficult to probe experimentally. For example, computational approaches have been used to model the reaction between selenite and thiols, providing a theoretical framework for understanding the formation of this compound.

Computational models are also used to predict how this compound interacts with biological macromolecules. By calculating binding energies and analyzing intermolecular electronic interactions, researchers can predict the reactivity of this compound and its potential biological targets.

One study used computational methods to investigate the interaction of this compound with the angiotensin-converting enzyme 2 (ACE2) and the spike (S) protein of SARS-CoV-2. The results suggested that this compound acts as a potent electron donor, potentially suppressing the electronic interactions between the S protein and ACE2. Such predictions, while requiring experimental validation, highlight the power of computational chemistry to guide further research into the biological roles of this compound. The electrophilicity and nucleophilicity indices derived from these calculations are valuable for explaining the predicted reactivity of interacting molecules.

Table 3: Computational Approaches for Studying this compound

Computational Method Application Key Finding Reference
Density Functional Theory (DFT) Geometry optimization and electronic structure calculation Characterization of reaction intermediates and mechanisms
Molecular Mechanics Calculation of equilibrium geometry Provides initial structures for more advanced calculations
Binding Energy Calculation Prediction of interaction stability This compound enhances the stability of its complex with ACE2 and S protein
Frontier Molecular Orbital Analysis Prediction of reactivity This compound acts as a potent electron donor

Comparative Biological Effects and Interactions

Comparison of Selenodiglutathione Activity with Other Selenium Compounds

This compound (GS-Se-SG), a key metabolite formed from the reaction of selenite (B80905) with glutathione (B108866) (GSH), exhibits distinct biological activities compared to other inorganic and organic selenium compounds. Its unique chemical structure and reactivity contribute to its potent biological effects, including its role in selenium's chemopreventive and cytotoxic properties.

The biological activity of this compound is often compared to its precursor, selenite, as well as to selenate (B1209512) and various organic selenium compounds like selenomethionine (B1662878) and Se-methylselenocysteine. This compound has been shown to be a more powerful inhibitor of cell growth in vitro than selenite itself. This enhanced activity is also observed when compared to some organic forms. For instance, while selenomethyl selenocysteine (B57510) and dimethyl selenoxide are growth inhibitory, they are less so than this compound or selenite.

In terms of supporting selenoprotein synthesis, a crucial function of selenium, this compound is highly effective. Studies in liver cell lines have shown that at a concentration of 100 nM, this compound, along with sodium selenite, L- or DL-selenocystine, and selenomethyl-selenocysteine, significantly increased the secretion of selenoprotein P (SEPP), a major selenium transport protein. In contrast, sodium selenate and L- or DL-selenomethionine were less effective under the same conditions. This suggests that this compound is readily utilized for selenoprotein biosynthesis.

The metabolism of these compounds also differs. Selenate is reduced to selenite, which then reacts with glutathione to form this compound. this compound is subsequently reduced by the thioredoxin and glutaredoxin systems to selenide (B1212193) (HSe⁻), a central intermediate for selenoprotein synthesis. Organic forms like selenomethionine can be incorporated non-specifically into proteins in place of methionine or be converted to selenocysteine and then to selenide.

Different selenium compounds induce distinct cytotoxic responses in cancer cells. This compound and selenite have been found to be equipotent in their toxicity to HeLa cells, with a calculated IC50 value of approximately 5 μM for both. However, the mechanisms underlying their cytotoxicity are strikingly different.

This compound is a potent inducer of apoptosis, a form of programmed cell death. This process is characterized by specific morphological and molecular changes within the cell. In contrast, selenite treatment has been shown to induce a necroptosis-like cell death, which is a form of programmed necrosis. This fundamental difference in the cell death pathway highlights the unique biological impact of this compound, even though both it and selenite are reduced to selenide.

One of the key mechanistic distinctions is the ability of this compound to efficiently glutathionylate free protein thiols. This modification of proteins can trigger different signaling pathways leading to apoptosis, which may explain the early differences in cytotoxic effects compared to selenite. Furthermore, the cytotoxicity of this compound is linked to its preferential incorporation into cells and the subsequent generation of reactive oxygen species (ROS) and oxidative DNA damage.

The following table summarizes the comparative cytotoxicity of this compound and other selenium compounds in different cancer cell lines.

Cell LineCompoundIC50 (μM)Reference
HeLaThis compound5.1
HeLaSelenite5.2
HeLaSeleno-DL-cystine99.5
H-157 (Lung Cancer)This compound3.5
H-157 (Lung Cancer)Selenite4.5
H-157 (Lung Cancer)Se-DL-cystine100

Selenite, Selenate, and Organic Selenium Forms

Interactions with Other Biological Molecules and Systems

The biological effects of this compound are mediated through its interactions with various cellular components, including small molecules, enzymes, and macromolecules. These interactions are central to its role in selenium metabolism and its cytotoxic actions.

This compound is intrinsically linked to glutathione (GSH), as it is formed from the reaction of selenite with two molecules of GSH. The interaction is not limited to its formation; this compound can be further reduced by GSH. This reaction is crucial for the generation of selenide, a key intermediate in selenium metabolism.

The cytotoxicity of this compound is also dependent on the presence of intracellular thiols. The coexistence of this compound and thiols like GSH, cysteine, and homocysteine can cause strand breaks in purified DNA, suggesting a critical role for these interactions in selenium-induced toxicity. This thiol-mediated mechanism underscores the importance of the cellular redox environment in determining the biological outcomes of this compound exposure.

This compound is a recognized substrate for the mammalian thioredoxin system, which includes thioredoxin reductase (TrxR) and thioredoxin (Trx). Mammalian TrxR, a selenoenzyme itself, can directly reduce this compound to selenide. This reaction is often coupled with the oxidation of NADPH and can lead to the production of reactive oxygen species, which contributes to selenium's cytotoxic effects at higher concentrations.

This compound is also a substrate for the glutaredoxin (Grx) system, providing another pathway for its metabolism. The reduction of this compound by both the thioredoxin and glutaredoxin systems highlights their central role in processing this selenium metabolite. Furthermore, this compound can act as a potent oxidant of reduced thioredoxin, which can inhibit thioredoxin-dependent processes like ribonucleotide reductase activity, essential for DNA synthesis.

The interaction with TrxR is specific to the mammalian enzyme, as E. coli thioredoxin reductase does not utilize this compound as a substrate. This suggests a co-evolution of selenium metabolism pathways in mammals.

This compound can interact with and modify various cellular proteins and macromolecules, leading to significant biological consequences. As mentioned, it is a potent glutathionylating agent, capable of modifying free thiol groups on proteins. This post-translational modification can alter protein function and trigger specific cellular responses.

Beyond this general reactivity, this compound has been shown to have more specific inhibitory effects. It can block protein synthesis by inhibiting the eukaryotic initiation factor 2 (eIF2). It has also been found to inhibit the DNA-binding activity of the transcription factor AP-1. These interactions demonstrate that this compound can directly interfere with fundamental cellular processes like protein synthesis and gene expression, contributing to its growth-inhibitory and cytotoxic effects. Furthermore, the interaction of this compound with thiols can lead to oxidative damage to DNA, including base oxidation and strand fragmentation, which precedes cell death.

Thioredoxin Reductase and Other Selenoenzymes

Species-Specific Metabolic and Biological Responses

The metabolism of this compound (GS-Se-SG), an initial metabolite of selenite, and the subsequent biological responses exhibit notable variations across different species, from microorganisms to mammals. These differences are often rooted in the specific enzymatic machinery and metabolic pathways present in each organism.

In many organisms, including mammals and bacteria like Escherichia coli, the formation of this compound is a key step in the metabolism of inorganic selenite. Selenite reacts with glutathione (GSH) to form GS-Se-SG. This intermediate is then typically reduced to generate hydrogen selenide (H₂Se), a central hub in selenium metabolism for the synthesis of selenoproteins. The reduction of GS-Se-SG can be facilitated by enzymes such as thioredoxin reductase and glutathione reductase.

However, the subsequent handling of selenium metabolites can differ. For instance, in ruminants, gut microflora play a significant role in selenium metabolism. Bacteria in the rumen can reduce selenate and selenite to elemental selenium, and also incorporate it into amino acids like selenocysteine and selenomethionine via intermediates derived from this compound.

A comparative study between cats and dogs fed high levels of selenium revealed species-specific metabolic responses. While both species showed similar patterns of response, cats exhibited higher plasma selenium concentrations, lower liver selenium levels, and greater selenium excretion compared to dogs, suggesting cats may metabolize and excrete excess selenium more efficiently.

In the nematode Caenorhabditis elegans, the metabolism of different selenium compounds highlights species-dependent pathways. While this organism metabolizes selenomethionine and Se-methylselenocysteine into specific derivatives, the direct metabolic fate of this compound in this model is less characterized, though it is a known player in the broader selenium metabolic scheme.

Plants, particularly those in the Brassica genus, have unique selenium metabolic pathways. They can synthesize seleno-amino acids and also selenoglucosinolates. While the initial steps of inorganic selenite reduction likely involve the formation of this compound, the downstream pathways diverge significantly from animals, leading to the production of these unique organic selenium compounds.

The biological effects of this compound and its downstream metabolites also vary. In mammalian cells, this compound has been shown to induce apoptosis and inhibit protein synthesis. It is a potent oxidant of reduced thioredoxin, a key component of cellular redox control. The cytotoxicity of selenite and this compound can be enhanced in the presence of S-adenosylmethionine (SAM), which facilitates the formation of methylselenol, a highly reactive metabolite. This highlights how the availability of other cellular compounds can modulate the biological response to this compound in a species- or cell-type-specific manner.

The essentiality of selenium, and by extension the metabolic pathways involving this compound, is not universal. For example, certain selenoenzymes crucial for mammals are dispensable in organisms like fungi and higher plants, underscoring fundamental differences in their selenium metabolism and requirements.

Table 1: Comparative Metabolism of this compound Across Species

Species/GroupKey Metabolic Features of this compound (GS-Se-SG) & Related Selenium CompoundsPrimary Research Findings
Mammals GS-Se-SG is formed from selenite and GSH; reduced by thioredoxin reductase and glutathione reductase to H₂Se for selenoprotein synthesis. GS-Se-SG induces apoptosis and inhibits protein synthesis in certain cell lines.
Cats vs. Dogs Cats show higher plasma selenium, lower liver selenium, and higher excretion rates compared to dogs when fed high selenium diets. Suggests a more efficient metabolism and excretion of excess selenium in cats.
Ruminants Rumen bacteria reduce selenite via GS-Se-SG to intermediates for incorporation into selenoamino acids or elemental selenium. Microbial activity in the gut is a major determinant of selenium metabolism.
Escherichia coli Reduces selenite to elemental selenium; GS-Se-SG is an intermediate in this process. GS-Se-SG is an efficient oxidant of reduced thioredoxin from E. coli.
Caenorhabditis elegans Exhibits species-dependent differences in the metabolism of various organic selenium compounds. The specific role and metabolism of GS-Se-SG are part of the broader, complex selenium metabolic network.
Plants (Brassica) Metabolize inorganic selenite, likely via GS-Se-SG, into unique compounds like selenoglucosinolates, in addition to selenoamino acids. Possess unique metabolic pathways for selenium detoxification and accumulation.

Conclusion and Future Research Directions

Current Understanding of Selenodiglutathione's Role in Selenium Biology

This compound (GS-Se-SG) is a pivotal, yet transient, metabolite in the biotransformation of inorganic selenium. It is formed through the non-enzymatic reaction of selenite (B80905) (SeO₃²⁻) with two molecules of the ubiquitous intracellular antioxidant, glutathione (B108866) (GSH). This reaction marks a crucial entry point for inorganic selenium into the cellular metabolic network, converting it into a form that can be further processed.

The primary recognized role of this compound is as a key intermediate in the reductive pathway that generates hydrogen selenide (B1212193) (H₂Se), the central precursor for the synthesis of all selenoproteins. The reduction of this compound to H₂Se is a multi-step process catalyzed by the thioredoxin (Trx) and glutaredoxin (Grx) systems, which are major cellular redox-regulating systems. Specifically, enzymes like thioredoxin reductase (TrxR) and glutathione reductase (GR) facilitate this conversion, ultimately yielding H₂Se. This hydrogen selenide is then utilized by selenophosphate synthetase to produce selenophosphate, the activated selenium donor required for the incorporation of selenocysteine (B57510) into nascent selenoprotein chains.

Beyond its role as a biosynthetic precursor, this compound is an active redox molecule. It is a potent oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase. At elevated concentrations, which can occur with supranutritional selenite intake, this compound can induce cellular responses such as cell cycle arrest and apoptosis. This cytotoxicity is often linked to its ability to react with protein sulfhydryl groups, leading to oxidative stress and the generation of reactive oxygen species (ROS). However, some research also suggests it can induce cell death through mechanisms distinct from hydrogen peroxide toxicity. This dual role, as both a vital intermediate for selenoprotein synthesis and a pro-oxidant signaling molecule, underscores its complex position in selenium biology.

Unresolved Questions and Emerging Research Areas

Despite the foundational knowledge of this compound's role, several questions remain unanswered, fueling emerging areas of research.

A primary unresolved question is the precise mechanism of its transport across cellular and organellar membranes. While it is formed from selenite, the transport dynamics of the larger, conjugated this compound molecule itself are not fully elucidated. Studies in yeast have identified the vacuolar ABC transporter Ycf1p as capable of transporting this compound, suggesting a role in detoxification and compartmentalization. In mammalian cancer cells, evidence points towards a novel import mechanism involving its processing at the cell surface by γ-glutamyl transpeptidase (GGT) and subsequent import via the cystine/glutamate antiporter (system xc⁻). However, a comprehensive understanding of its transport proteins and the regulation of these processes in various cell types is still lacking.

Another significant area of investigation is the full spectrum of its direct molecular targets. While its interaction with the thioredoxin and glutaredoxin systems is well-established, the specific proteins and signaling pathways that are directly modulated by this compound through glutathionylation or other oxidative modifications are not completely mapped. Identifying these targets is crucial to understanding how it exerts its specific biological effects, which can differ from those of other selenium compounds like selenite, even though they share a metabolic relationship.

The dichotomy of its function—whether it acts primarily as a pro-oxidant or an antioxidant—is context-dependent and remains an area of active debate and research. Elucidating the cellular conditions, concentrations, and specific molecular interactions that dictate its shift between these roles is a key challenge. This includes understanding how its metabolism and subsequent generation of H₂Se contribute to either redox homeostasis or cytotoxic oxidative stress.

Potential for Translational Research and Therapeutic Implications

The unique biochemical properties of this compound present significant opportunities for translational research, particularly in oncology. Its demonstrated cytotoxicity against a variety of cancer cell lines has positioned it as a compound of interest for cancer therapy.

Cancer Therapy: this compound has shown potent cytotoxic effects at low micromolar concentrations against various cancer cells, including those of the breast, cervix, and hematopoietic system. A key area of therapeutic interest stems from the observation that cancer cells with acquired resistance to conventional chemotherapy drugs may exhibit increased sensitivity to selenite. This sensitivity is linked to higher intracellular glutathione levels in resistant cells, which accelerates the formation of this compound and subsequent cytotoxic metabolites. This suggests a strategy for treating drug-resistant tumors.

Translational research is focused on developing therapeutic approaches that can leverage this mechanism. This includes the design of drugs that can selectively generate this compound or its reactive downstream metabolites within the tumor microenvironment. The higher expression of transporters like system xc⁻ in many cancers could be exploited for targeted delivery, as these transporters are implicated in the uptake pathway leading from this compound.

The potential for using selenium compounds, which are metabolized to this compound, as adjuvants to radiotherapy and chemotherapy is another promising avenue. Studies suggest that selenium can enhance the efficacy of these standard treatments while potentially mitigating some of their toxic side effects on normal tissues.

Interactive Data Table: Cytotoxicity of this compound (SDG)

Cancer Cell LineIC50 (μM) of SDGReference
Breast Cancer~5.0
Cervical Cancer~5.1
Lymphoma~3.5
Promyelocytic Leukemia~3.9
HeLa~5.0

Drug Development and Other Applications: The development of prodrugs that release this compound or related reactive selenium species upon specific triggers within cancer cells is an active area of drug design. Furthermore, the unique reactivity of this compound with key cellular redox systems like thioredoxin reductase—an enzyme often overexpressed in cancer cells—makes it an attractive target for therapeutic intervention.

Beyond cancer, the immunomodulatory effects of selenium metabolites, including this compound, suggest potential applications in inflammatory and infectious diseases. However, these areas are less explored compared to oncology. The development of this compound-based therapies requires a deeper understanding of its pharmacokinetics, biodistribution, and toxicology in preclinical models to ensure a favorable therapeutic window.

Q & A

Q. What are the established methods for synthesizing and characterizing selenodiglutathione (GS-Se-SG) in vitro?

this compound is typically synthesized via the reaction of selenide with oxidized glutathione (GSSG) under controlled redox conditions. Characterization relies on hyphenated mass spectrometric techniques, such as LC-ICP-MS/ESI-MS, to confirm its molecular identity (e.g., m/z 693.07576 for GS-Se-SG+^+) and purity . Replicable protocols require strict anaerobic conditions to prevent oxidation and side reactions, with NMR and UV-Vis spectroscopy used to monitor intermediate formation .

Q. How can researchers detect and quantify this compound in biological matrices?

Detection involves speciation analysis using size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) to distinguish GS-Se-SG from other selenium species (e.g., selenocysteine, selenomethionine). Quantification requires internal standards (e.g., 82^{82}Se-enriched yeast extracts) to correct for matrix effects, with detection limits reported at 0.1–0.5 µM in cellular lysates .

Q. What are the primary biochemical pathways involving this compound?

GS-Se-SG acts as a metabolic intermediate in selenium redox cycling. It is reduced to hydrogen selenide (H2_2Se) via glutaredoxin and thioredoxin systems, generating reactive oxygen species (ROS) through pro-oxidant activity. Concurrently, it participates in glutathione-dependent detoxification pathways, balancing cytotoxic and cytoprotective effects .

Advanced Research Questions

Q. How does this compound induce selective apoptosis in cancer cells, and what variables influence its cytotoxicity?

GS-Se-SG triggers apoptosis at low micromolar concentrations (1–10 µM) in cancer cells (e.g., oral squamous carcinoma) by activating caspase-3/7 and disrupting mitochondrial membrane potential. Key variables include cellular glutathione levels, selenium uptake efficiency, and the expression of thioredoxin reductase (TrxR), which modulates redox sensitivity . Contrasting cytotoxicity data across studies may stem from differences in cell culture conditions (e.g., serum-free vs. serum-containing media) or selenium speciation stability .

Q. What experimental strategies resolve contradictions in this compound’s dual role as a pro-oxidant and antioxidant?

Mechanistic studies should employ redox-sensitive probes (e.g., DCFH-DA for ROS, Grx1-roGFP for glutathione status) in tandem with genetic knockdown models (e.g., TrxR-deficient cells). Dose-response analyses (0.1–50 µM) and time-course experiments can delineate concentration-dependent shifts from cytoprotective to pro-apoptotic effects .

Q. How do analytical artifacts impact the interpretation of this compound’s bioavailability in in vivo models?

Speciation artifacts arise during sample preparation (e.g., oxidation during tissue homogenization), necessitating cryogenic grinding and chelating agents (e.g., EDTA) to preserve native selenium species. Validation via spike-and-recovery experiments with isotopically labeled GS-Se-SG is critical to confirm method accuracy .

Q. What computational models predict this compound’s interaction with cellular targets?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) calculations model GS-Se-SG’s binding affinity to TrxR and glutathione peroxidase (GPx). These predict competitive inhibition at the Sec498 active site of TrxR, validated by enzymatic assays showing IC50_{50} values ≤ 2 µM .

Methodological Best Practices

Q. How should researchers design experiments to isolate this compound’s effects from other selenium metabolites?

  • Use selenium-deficient media supplemented with controlled GS-Se-SG doses.
  • Employ genetic tools (e.g., CRISPR-Cas9 knockout of glutathione synthetase) to block endogenous selenium metabolism .
  • Validate results with orthogonal assays (e.g., HPLC-ICP-MS for speciation, RNA-seq for pathway analysis) .

Q. What statistical approaches address variability in selenium redox studies?

Multivariate analysis (e.g., PCA) accounts for covariables like intracellular GSH/GSSG ratios. Non-linear regression models (e.g., Hill equation) fit dose-response data to quantify EC50_{50} and maximal efficacy parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selenodiglutathione
Reactant of Route 2
Reactant of Route 2
Selenodiglutathione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.